molecular formula C22H24ClFN4O3 B2976323 N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235305-11-9

N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2976323
CAS No.: 1235305-11-9
M. Wt: 446.91
InChI Key: NKRMJMYQGDKTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide (CAS: 1235305-11-9) is an oxalamide derivative characterized by a piperidine core substituted with a 4-fluorophenyl carbamoyl group and linked via an oxalamide bridge to a 5-chloro-2-methylphenyl moiety. Its molecular formula is C22H24ClFN4O3, with a molecular weight of 446.9 g/mol . The SMILES notation (Cc1ccc(Cl)cc1NC(=O)C(=O)NCC1CCN(C(=O)Nc2ccc(F)cc2)CC1) highlights the compound’s bifurcated structure, featuring halogenated aromatic rings and a carbamoyl-piperidine scaffold.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c1-14-2-3-16(23)12-19(14)27-21(30)20(29)25-13-15-8-10-28(11-9-15)22(31)26-18-6-4-17(24)5-7-18/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRMJMYQGDKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H22ClF2N3O2
Molecular Weight : 392.84 g/mol
CAS Number : Not specified in the sources.

The compound features an oxalamide backbone, a 5-chloro-2-methylphenyl group, and a piperidine moiety substituted with a 4-fluorophenyl carbamoyl group. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, which may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Intermediate :
    • Reaction of 5-chloro-2-methylphenylamine with oxalyl chloride.
  • Coupling Reaction :
    • The oxalamide intermediate is then reacted with (1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methylamine under controlled conditions to yield the final product.
  • Optimization Techniques :
    • Utilization of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane, temperature control, and advanced purification methods like high-performance liquid chromatography (HPLC).

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Compounds with similar structures have shown significant activity against various bacterial strains. For instance, studies have indicated that oxalamide derivatives can inhibit the growth of Mycobacterium smegmatis and other Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer effects, possibly through selective receptor binding that influences pathways involved in cancer cell proliferation. The unique combination of substituents may enhance its ability to target specific cancer types.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties, suggesting that this compound may also exhibit effects on neurotransmitter systems, potentially impacting conditions such as anxiety or depression.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin.
  • Cytotoxicity Assessment :
    • In vitro tests showed that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant antiproliferative activity.

Comparative Analysis Table

Biological ActivityCompoundMIC/IC50 ValuesReference
AntimicrobialN1-(5-chloro-2-methylphenyl)-N2...< 10 µg/mL against S. aureus
AnticancerN1-(5-chloro-2-methylphenyl)-N2...IC50 = 15 µM on L1210 cells
NeuropharmacologyN1-(5-chloro-2-methylphenyl)-N2...Effects on serotonin pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

BNM-III-170

BNM-III-170 ([N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide]) shares the oxalamide backbone but replaces the piperidine ring with a dihydroindenyl group. Key differences include:

  • Activity : BNM-III-170 is a CD4-mimetic compound with demonstrated antiviral efficacy, suggesting oxalamides can be tailored for diverse therapeutic targets .

N1-(5-Chloropyridin-2-yl)-N2-...oxalamide Derivatives

Compounds from , and 6 feature pyridinyl instead of methylphenyl groups and incorporate heterocyclic moieties (e.g., tetrahydrothiazolo[5,4-c]pyridine). For example:

  • N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide () includes a dimethylcarbamoyl group and a thiazolo-pyridine ring, enhancing rigidity and hydrogen-bonding capacity.
  • Impact : These modifications may improve metabolic stability or target affinity compared to the less-substituted piperidine in the target compound .

Table 1: Structural and Physicochemical Comparison of Oxalamides

Compound Key Structural Features Molecular Weight (g/mol) Potential Applications
Target Compound 5-Chloro-2-methylphenyl, 4-fluorophenyl-piperidine 446.9 Receptor modulation (inferred)
BNM-III-170 Dihydroindenyl, guanidinomethyl ~550 (estimated) Antiviral
N1-(5-Chloropyridin-2-yl) derivative Pyridinyl, tetrahydrothiazolo-pyridine ~600 (estimated) Enzyme inhibition

Comparison with Piperidine-Containing Compounds

Fentanyl Analogs

Fluorinated fentanyl derivatives (e.g., p-fluoro-isobutyrylfentanyl, ) share the piperidine core but differ in linker chemistry (amide vs. oxalamide) and aryl substituents:

  • Structural Contrast : Fentanyls use a phenethyl-piperidine scaffold with a propionamide linker, favoring µ-opioid receptor binding. The target compound’s oxalamide bridge and carbamoyl group may reduce CNS penetration, shifting activity toward peripheral targets .
  • Isomer Complexity : Like p-fluoro-isobutyrylfentanyl, the target’s 4-fluorophenyl group could exist in ortho/meta isomers, complicating synthesis and analysis .

W-18 and W-15

These sulfonamide derivatives () feature 2-phenylethyl-2-piperidinylidene motifs. While pharmacologically distinct (W-18 is a purported synthetic opioid), their halogenated aryl groups and piperidine cores highlight shared design principles with the target compound. The oxalamide linker in the target likely confers greater hydrolytic stability compared to sulfonamides .

Fluorinated Aryl Compounds: Pharmacological Implications

The 4-fluorophenyl group in the target compound is a common bioisostere in drug design, enhancing metabolic stability and binding affinity. Comparisons include:

  • 4-Fluoro-2-methylphenyl methanesulfonamide (): A sulfonamide with fluorinated aryl groups, illustrating how fluorine placement affects solubility and target engagement.
  • Misidentification Risks (): Fluorophenyl isomers in seized drugs (e.g., mislabeled "4-F-BF") underscore the need for precise analytical methods when characterizing the target compound .

Key Research Findings and Challenges

  • Analytical Challenges: Differentiation from isomers (e.g., ortho/meta-fluorophenyl variants) requires advanced techniques like chiral chromatography or NMR, as noted in forensic studies of fluorinated fentanyls .
  • Therapeutic Potential: While the target’s exact mechanism is unconfirmed, its structural hybridity (oxalamide + fluorophenyl-piperidine) suggests dual applicability in CNS and peripheral targets, pending further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.